

# An In-depth Technical Guide to (S)-beflubutamid: Chemical Structure, Properties, and Analysis

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## Compound of Interest

Compound Name: (S)-beflubutamid

Cat. No.: B1532945

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## Introduction

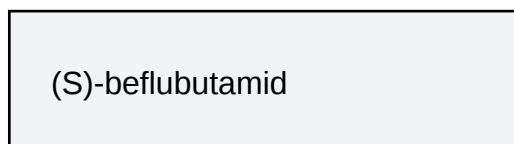
**(S)-beflubutamid**, the herbicidally active enantiomer of beflubutamid, is a selective herbicide used for the control of broadleaf weeds in cereal crops.<sup>[1][2]</sup> As a member of the phenoxybutanamide class of herbicides, its efficacy is significantly higher than that of its (R)-enantiomer.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, synthesis, and analytical methodologies related to **(S)-beflubutamid**, tailored for professionals in research and development.

## Chemical Structure and Identifiers

**(S)-beflubutamid** possesses a chiral center at the second carbon of the butanamide moiety. Its chemical identity is defined by the following nomenclature and registration numbers:

Identifier	Value
IUPAC Name	(2S)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide[3]
CAS Number	113614-09-8[3]
Molecular Formula	C <sub>18</sub> H <sub>17</sub> F <sub>4</sub> NO <sub>2</sub> [3]
Canonical SMILES	CC--INVALID-LINK--OC2=CC(=C(C=C2)F)C(F)(F)F
InChI Key	FFQPZWRNXXKPNPX-INIZCTEOSA-N

Below is a two-dimensional representation of the chemical structure of **(S)-beflubutamid**.



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**Figure 1:** Chemical structure of **(S)-beflubutamid**.

## Physicochemical Properties

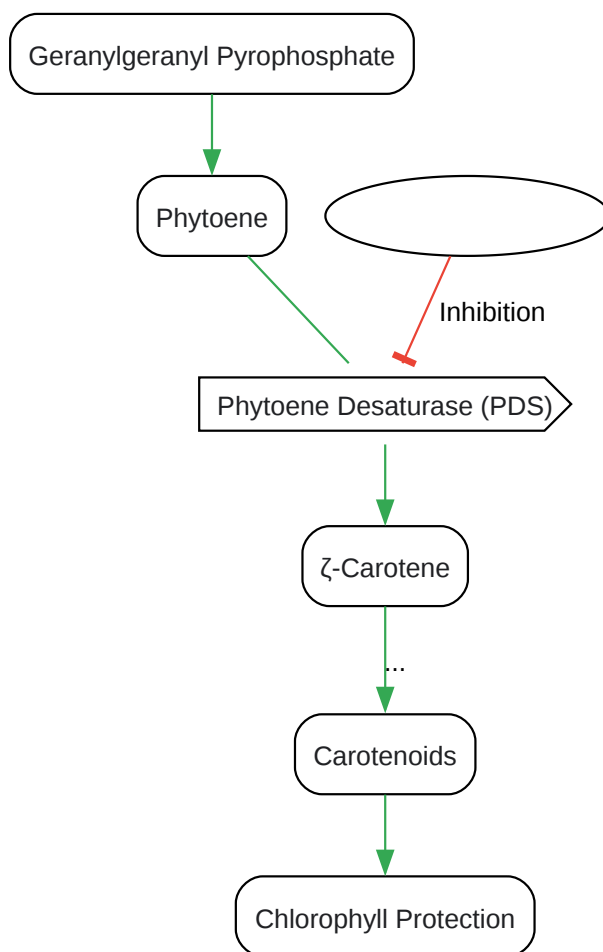
The physical and chemical properties of **(S)-beflubutamid** are crucial for understanding its environmental fate, bioavailability, and formulation development. A summary of its key properties is presented in the table below.

Property	Value	Reference
Molecular Weight	355.33 g/mol	[4]
Physical State	White fluffy powder	[1]
Melting Point	75 °C (for racemic mixture)	[3]
Vapor Pressure	1.1 x 10 <sup>-5</sup> Pa at 25°C (for racemic mixture)	[5]
Water Solubility	3.29 mg/L at 20°C	[2]
Solubility in Organic Solvents	Acetone, Dichloroethane, Ethyl acetate, Methanol: >473 g/L; Xylene: 106 g/L; n-Heptane: 2.18 g/L (for racemic mixture)	[3]
Log P (Octanol-Water Partition Coefficient)	4.6	

## Mode of Action: Inhibition of Carotenoid Biosynthesis

**(S)-beflubutamid** functions as a "bleaching" herbicide by inhibiting the carotenoid biosynthesis pathway. Specifically, it targets and inhibits the enzyme Phytoene Desaturase (PDS).[5][6] This enzyme is critical for the conversion of phytoene to ζ-carotene, a precursor to the colored carotenoids. The disruption of this pathway leads to the accumulation of phytoene and the depletion of protective carotenoids. In the absence of carotenoids, chlorophyll is susceptible to photo-oxidation, resulting in the characteristic bleaching of the plant tissues and eventual plant death.[5][6]

The simplified signaling pathway illustrating the mode of action of **(S)-beflubutamid** is depicted below.



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Figure 2: Mode of action of **(S)-beflubutamid**.

## Experimental Protocols

### Synthesis of **(S)-beflubutamid**

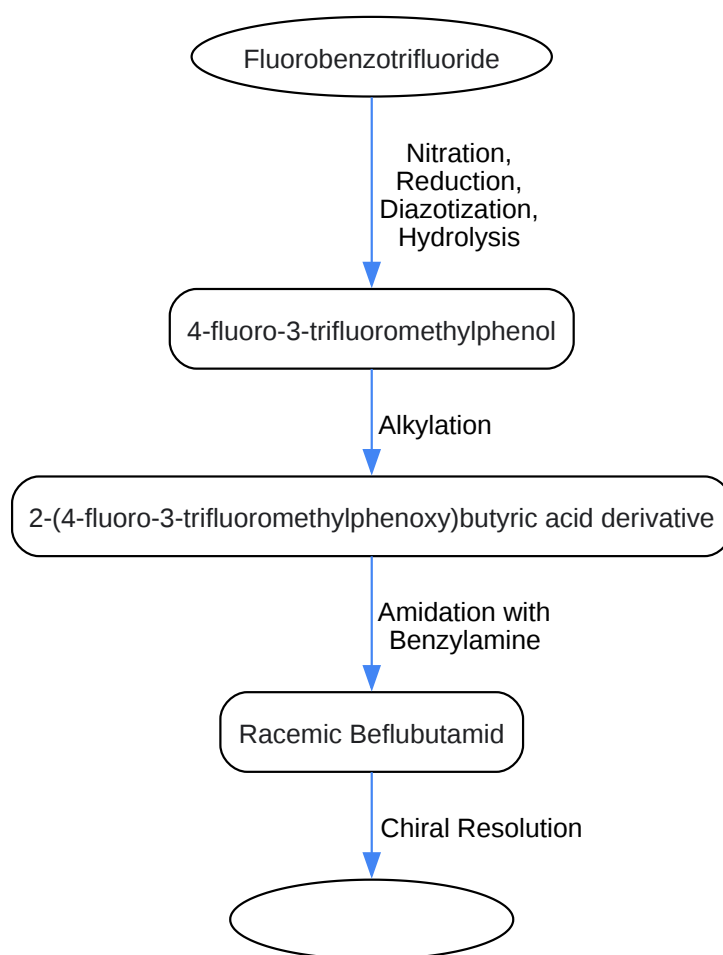
The synthesis of **(S)-beflubutamid** can be achieved through a multi-step process. A common approach involves the enantioselective synthesis starting from key intermediates or the resolution of the racemic mixture.<sup>[7][8]</sup> A generalized workflow for the synthesis is outlined below.

#### Methodology:

- Synthesis of 4-fluoro-3-trifluoromethylphenol: This intermediate is typically synthesized from fluorobenzotrifluoride through nitration, reduction, diazotization, and hydrolysis.<sup>[9]</sup>

- Alkylation: 4-fluoro-3-trifluoromethylphenol is reacted with an alkylating agent such as 2-bromobutyric acid ethyl ester in the presence of a base (e.g., potassium hydroxide) to yield 2-(4-fluoro-3-trifluoromethylphenoxy)butyric acid ethyl ester.<sup>[9]</sup>
- Amidation: The resulting ester is then reacted with benzylamine to form racemic beflubutamid.<sup>[9]</sup>
- Enantiomeric Resolution (for **(S)-beflubutamid**): The racemic mixture can be resolved using chiral resolution techniques, such as crystallization with a chiral agent like (L)-(-)- $\alpha$ -phenylethylamine, to isolate the desired (S)-enantiomer.<sup>[2][7]</sup> Alternatively, an enantioselective synthesis can be employed, for instance, through the enantioselective hydrogenation of an  $\alpha$ -aryloxy- $\alpha,\beta$ -unsaturated acid intermediate.<sup>[7]</sup>
- Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.

The following diagram illustrates a logical workflow for the synthesis of **(S)-beflubutamid**.



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**Figure 3:** Synthetic workflow for **(S)-beflubutamid**.

## Analytical Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation:

A detailed protocol for the baseline separation of beflubutamid enantiomers has been described.

- Column: Lux Cellulose 2 (250 mm × 4.6 mm, 5 µm particle size)
- Mobile Phase: Isocratic elution with hexane/isopropanol (97/3, v/v)
- Flow Rate: 1 mL/min
- Column Temperature: 50 °C

- Detection: UV/vis detector or an optical rotation detector.

#### Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification:

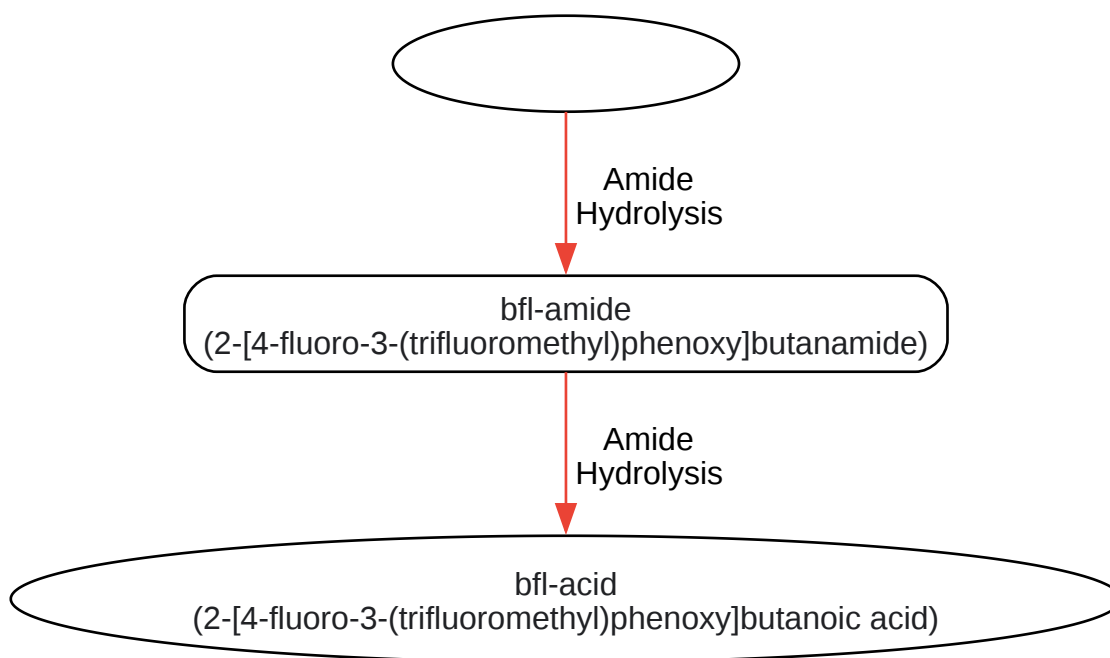
For the quantification of beflubutamid and its metabolites at trace levels, an enantioselective GC-MS method has been developed.

- Derivatization (for the acid metabolite): The carboxylic acid metabolite (bfl-acid) is methylated to its corresponding ester using diazomethane prior to analysis.
- Column: A chiral GC column, for example, one coated with a cyclodextrin derivative.
- Injection: 1  $\mu$ L split/splitless injection at 240 °C.
- Oven Temperature Program: 70 °C (1 min hold), then ramp at 25 °C/min to 100 °C, then 2 °C/min to 190 °C, followed by an isothermal hold at 220 °C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometry: Electron impact ionization (EI, 70 eV) with selected ion monitoring (SIM) for quantification.

## Metabolic and Degradation Pathway

In the environment, particularly in soil, beflubutamid undergoes microbial degradation. The primary degradation pathway involves the hydrolysis of the amide bond, leading to the formation of two main metabolites: 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide (bfl-amide) and 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoic acid (bfl-acid).<sup>[10]</sup> The degradation can be enantioselective, with the rate of degradation of the enantiomers varying depending on soil properties such as pH.<sup>[5]</sup>

The degradation pathway is illustrated in the following diagram.



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**Figure 4:** Degradation pathway of **(S)-beflubutamid** in soil.

## Toxicological Profile

The toxicological data for beflubutamid is important for assessing its risk to human health and the environment. The available acute toxicity data for the racemic mixture is summarized below.

Toxicity Endpoint	Species	Value	Reference
Acute Oral LD <sub>50</sub>	Rat	> 5000 mg/kg	
Acute Dermal LD <sub>50</sub>	Rat	> 2000 mg/kg	
Acute Inhalation LC <sub>50</sub> (4h)	Rat	> 5 mg/L	

It is noted that while the acute oral toxicity is low, there are concerns regarding its potential for reproduction/developmental effects.[2]

## Conclusion



**(S)-beflubutamid** is a potent herbicide with a well-defined mode of action. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis, analytical methods, and degradation pathways. The provided experimental protocols and data tables offer valuable resources for researchers and professionals in the field of agrochemical development and environmental science. Further research into the specific toxicological profile of the (S)-enantiomer and a more detailed elucidation of its metabolic pathways in various organisms will continue to enhance our understanding of this important herbicidal compound.

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